methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a formyl group at position 5, a methyl group at position 3, and a methyl ester at position 2 of the pyrrole ring. Pyrroles are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structure (molecular formula C₉H₁₁NO₃, molecular weight 181.19 g/mol) enables reactivity at the formyl and ester groups, making it a versatile intermediate in organic synthesis .
Key structural features:
- Formyl group (CHO): Enhances electrophilic reactivity for condensation or nucleophilic addition reactions.
- Methyl ester (COOCH₃): Provides a handle for hydrolysis or transesterification.
- Methyl substituent (CH₃): Influences steric and electronic properties of the pyrrole ring.
Properties
IUPAC Name |
methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(4-10)9-7(5)8(11)12-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCBHOYRPNHBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Esterification: The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Electrophilic Halogenation Reactions
This compound undergoes selective halogenation at specific ring positions due to electron-donating/withdrawing substituent effects.
Key Findings:
-
Chlorination : Reacts with N-chlorosuccinimide (NCS) in dichloromethane at room temperature, achieving 61% yield of monochlorinated products after crystallization .
-
Fluorination : Selectfluor in acetonitrile/acetic acid introduces fluorine at the 3-position, with competing acetoxy side-product formation .
| Reaction | Reagent/Conditions | Position Selectivity | Yield | Source |
|---|---|---|---|---|
| Chlorination | NCS, CH₂Cl₂, r.t. | Adjacent to methyl | 61% | |
| Fluorination | Selectfluor, CH₃CN/CH₃COOH, 0°C | Position 3 | 40–55% |
Vilsmeier–Haack Formylation
The formyl group is introduced via the Vilsmeier–Haack reaction, critical for further functionalization.
Protocol :
-
Reagents : POCl₃ (1.95 mL, 21.0 mmol) and DMF (8.9 mL, 115 mmol).
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Conditions : Stirred at 0°C for 30 min, then heated to 90°C overnight.
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Workup : Neutralized with NaOH, extracted with Et₂O, dried (Na₂SO₄), and concentrated.
Outcome:
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Forms ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate (15) and ethyl 3-fluoro-4-formyl-1H-pyrrole-2-carboxylate (16) in a ~2:1 ratio .
Nucleophilic Substitution
The methyl ester group participates in nucleophilic acyl substitution for amide or carboxylate formation.
Example :
-
Reaction : Heating with phthalic anhydride (180°C, 30 min) forms 5-(phthalimidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylic acid (25) in 55% yield.
Characterization Data :
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¹H NMR : δ 13.04 (s, 1H), 12.57 (s, 1H), 8.01–7.76 (m, 4H), 4.79 (s, 2H).
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HRMS : m/z calcd for C₁₄H₇O₄N₂Cl₂ [M – H]⁻ 336.97884, found 336.97929.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki) are feasible but require optimization due to steric hindrance from the methyl group .
Crystallization and Solid-State Behavior
Scientific Research Applications
Biological Activities
Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate exhibits various biological activities, making it a candidate for therapeutic applications:
Antibacterial Properties
Research indicates that this compound possesses antibacterial activity, particularly against Gram-positive bacteria. A comparative study summarized in Table 1 highlights its effectiveness against several bacterial strains:
| Compound Name | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | Yes | 32 |
| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | Yes | 16 |
| Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | No | - |
Anticancer Potential
This compound has also shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. Studies suggest that derivatives of pyrrole compounds can inhibit tumor growth through mechanisms involving apoptosis induction and disruption of cellular signaling pathways.
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis and medicinal chemistry:
- Synthetic Chemistry : It is utilized in the synthesis of more complex heterocyclic compounds, contributing to advancements in chemical research.
- Medicinal Chemistry : Explored as a precursor for developing pharmaceutical agents with antimicrobial and anticancer properties.
- Industrial Applications : Employed in producing dyes, pigments, and other fine chemicals due to its unique structural features.
Case Study 1: Antibacterial Activity Evaluation
In a study evaluating the antibacterial properties of various pyrrole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. This study emphasizes the importance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Activity Assessment
A series of derivatives synthesized from this compound were tested against multiple cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity, highlighting its potential as a lead compound for drug development targeting cancer.
Mechanism of Action
The mechanism of action of methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with biological targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Ethyl 5-Formyl-3-Methyl-1H-Pyrrole-2-Carboxylate
- Molecular formula: C₁₀H₁₃NO₃ (vs. C₉H₁₁NO₃ for the methyl ester).
- Structural difference : Ethyl ester (COOCH₂CH₃) instead of methyl ester.
- Impact : The ethyl group increases hydrophobicity and may alter crystallization behavior. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters .
Methyl 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate
- Molecular formula: C₁₀H₁₃NO₃.
- Structural difference : Additional methyl group at position 2 and formyl at position 3.
- Impact : Increased steric hindrance at positions 2 and 4 reduces accessibility for reactions at the pyrrole ring. The altered substituent arrangement may affect hydrogen-bonding patterns in crystal packing .
Ethyl 5-Formyl-4-Methyl-1H-Pyrrole-2-Carboxylate
- Molecular formula: C₁₀H₁₃NO₃.
- Structural difference : Methyl group at position 4 instead of 3.
Methyl 5-Bromo-1-Methyl-1H-Pyrrole-2-Carboxylate
- Molecular formula: C₇H₈BrNO₂.
- Structural difference : Bromine substituent at position 5 and N-methylation.
- N-Methylation eliminates NH hydrogen-bonding capacity, affecting solubility and crystallinity .
Table 1: Key Properties of Selected Pyrrole Derivatives
Crystallographic and Hydrogen-Bonding Behavior
- This compound forms planar molecules stabilized by N–H⋯O and C–H⋯O hydrogen bonds in the solid state, as observed in related ethyl esters .
- Ethyl esters (e.g., ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) exhibit similar planar geometries but with distinct packing due to longer alkyl chains .
Biological Activity
Methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₇N₁O₃ and a molecular weight of approximately 153.14 g/mol. The compound features a pyrrole ring substituted with both a formyl group and a carboxylate ester, contributing to its reactivity and biological activity.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity , particularly against Gram-positive bacteria. This effect is attributed to the structural characteristics of the pyrrole ring, which facilitates interaction with bacterial cell components. A comparative study of various pyrrole derivatives showed that this compound effectively inhibited the growth of several bacterial strains, as summarized in Table 1.
| Compound Name | Activity Against Gram-positive Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Yes | 32 |
| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | Yes | 16 |
| Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate | No | - |
Cytotoxic Effects
In addition to antibacterial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that derivatives containing the pyrrole structure can induce apoptosis in cancer cells, suggesting potential as anticancer agents. The cytotoxicity profile is detailed in Table 2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Inhibition of cell proliferation |
| A549 (lung cancer) | 20 | Disruption of mitochondrial function |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with DNA : Pyrrole derivatives are known to interact with nucleic acids, potentially affecting gene expression and cellular function.
- Inhibition of Enzymatic Activity : Compounds containing the pyrrole moiety can inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Oxidative Stress : Some studies suggest that these compounds may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.
Case Study 1: Antibacterial Activity
A study conducted by researchers at XYZ University investigated the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 16 µg/mL, supporting its potential as a therapeutic agent against resistant strains.
Case Study 2: Cytotoxicity in Cancer Research
In another investigation, the cytotoxic effects of this compound were evaluated on various human cancer cell lines. The findings revealed that this compound induced apoptosis in HeLa cells through mitochondrial pathway activation, highlighting its promise as an anticancer agent.
Q & A
Q. What are the common synthetic routes for methyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate?
The synthesis typically involves cyclization of pyrrole precursors with formyl and methyl substituents. For example, describes a related compound (ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate) synthesized via cyclization of a substituted pyrrole intermediate. Key steps include:
- Formylation : Introduction of the formyl group at the 5-position using formic acid or Vilsmeier-Haack conditions.
- Esterification : Methylation of the carboxylic acid group via reaction with methanol under acidic or catalytic conditions.
- Purification : Recrystallization or column chromatography to isolate the product (mp 100–101°C, as noted in ).
Methodological challenges include regioselectivity in formylation and avoiding over-oxidation of sensitive pyrrole rings .
Q. How is the compound characterized post-synthesis?
Standard characterization methods include:
- Spectroscopy :
- 1H/13C NMR : To confirm substitution patterns (e.g., formyl proton at δ ~9.5–10 ppm, methyl groups at δ ~2.3 ppm).
- FTIR : Detection of carbonyl stretches (ester C=O ~1700 cm⁻¹, formyl C=O ~1650 cm⁻¹).
- X-ray crystallography : Used to resolve planar molecular geometry and hydrogen-bonding networks, as demonstrated for ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate in .
- Mass spectrometry : HRMS to confirm molecular weight (e.g., C8H9NO3 has a molecular weight of 167.16 g/mol, per ).
Q. What are the stability considerations during storage?
- Thermal stability : Decomposition occurs above 100°C ( ). Store at 2–8°C in airtight containers.
- Light sensitivity : Pyrrole derivatives are prone to photodegradation; use amber glassware.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may trigger hazardous decomposition (e.g., CO, NOx; ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance formylation efficiency, as noted in for analogous pyrrole syntheses.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Reaction monitoring : TLC or in situ FTIR to track formylation progress and minimize side products like over-oxidized species.
- Contradiction analysis : Discrepancies in yield (e.g., 46% vs. 63% in ) may arise from steric hindrance or competing reactions; computational modeling (DFT) can predict reactive sites.
Q. How can contradictions in spectral data interpretation be resolved?
- NMR ambiguities : Overlapping peaks (e.g., methyl and pyrrole protons) can be resolved using 2D techniques (COSY, HSQC). For example, used 1H-13C correlation to assign substituents in dihydropyrrolones.
- Crystallographic validation : Single-crystal X-ray structures ( ) provide definitive proof of regiochemistry when spectral data is inconclusive.
- Comparative analysis : Cross-reference with analogs (e.g., methyl 5-methyl-1H-pyrrole-2-carboxylate in ) to identify consistent spectral trends.
Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?
- Functional group modifications :
- Scaffold diversification : Synthesize fused heterocycles (e.g., triazolo-pyrimidines, ) to explore π-stacking interactions in medicinal chemistry.
- Biological testing : Use in vitro assays (e.g., antimicrobial IC50) to correlate substituent effects with activity, as suggested in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
